N-Bencilacrilamida

Descripción general

Descripción

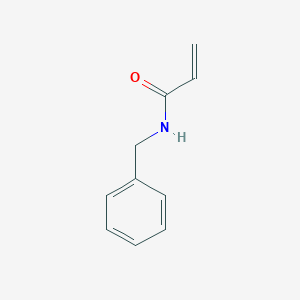

N-Benzylacrylamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is known for its applications in polymer chemistry, where it imparts valuable properties to polymeric materials, making them more elastic, resistant to water, chemicals, and heat, and enhancing the adhesion and antistatic properties of polymeric films .

Aplicaciones Científicas De Investigación

N-Benzylacrylamide has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer to create polymers with specific properties.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in hydrogels for tissue engineering.

Industry: Used in the production of adhesives, coatings, and antistatic materials.

Mecanismo De Acción

Target of Action

N-Benzylacrylamide (BAM) is a modified form of polyacrylamide, a class of macromolecules with numerous industrial applications . The primary targets of BAM are the polymer chains of polyacrylamide, where it acts as a modifying agent .

Mode of Action

BAM interacts with polyacrylamide chains, modifying their properties and behaviors. This interaction is believed to occur through diverse kinetics of mixed micelles composed of both surfactants and polymers . The steric factor of the surfactant molecules plays an important role in tuning the rheology of the polymer solution .

Biochemical Pathways

It’s known that bam modifies the rheological behaviors of hydrophobically modified polyacrylamide based on micellar kinetics . This suggests that BAM may influence the formation and behavior of micelles, which are crucial components in many biochemical processes.

Result of Action

The primary result of BAM’s action is the modulation of the rheological behaviors of polyacrylamide. This includes changes in viscosity and shear-thinning properties, which can be of great interest in applications such as enhanced oil recovery and painting formulation .

Action Environment

The action of BAM is influenced by various environmental factors. For instance, the presence of various surfactants can affect the kinetics of mixed micelles, thereby influencing the rheological behaviors of the polymer solution . Additionally, factors such as temperature and pH could potentially impact the efficacy and stability of BAM.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzylacrylamide can be synthesized through the reaction of acrylonitrile with benzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out at relatively low temperatures to prevent polymerization. The optimal temperature for the reaction is around 50°C, and the reaction is performed in the presence of a polymerization inhibitor such as copper(II) chloride dihydrate .

Industrial Production Methods: In an industrial setting, the preparation of N-Benzylacrylamide involves the use of acrylonitrile and benzyl alcohol with sulfuric acid as the catalyst. The reaction mixture is maintained at a low temperature (0-5°C) initially and then allowed to warm to room temperature over a period of two days. The product is then isolated through a series of extractions and distillations .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzylacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(N-benzylacrylamide), which is used in various applications.

Hydrolysis: It can be hydrolyzed to form N-benzylacrylic acid.

Substitution Reactions: It can undergo substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or other polymerization initiators.

Hydrolysis: Typically carried out in the presence of a base or acid.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products:

Poly(N-benzylacrylamide): A polymer with enhanced properties.

N-Benzylacrylic Acid: Formed through hydrolysis.

Comparación Con Compuestos Similares

Acrylamide: The parent compound, which lacks the benzyl group.

N-Methylacrylamide: Similar structure but with a methyl group instead of a benzyl group.

N-Phenylacrylamide: Contains a phenyl group instead of a benzyl group.

Comparison: N-Benzylacrylamide is unique due to the presence of the benzyl group, which imparts additional properties such as increased hydrophobicity and enhanced interaction with other aromatic compounds. This makes it more suitable for applications where these properties are desired, compared to its similar compounds .

Actividad Biológica

N-Benzylacrylamide (NBA), a member of the acrylamide family, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article delves into the biological activity of N-Benzylacrylamide, examining its cytotoxicity, reactivity with biological nucleophiles, and implications for human health and environmental safety.

N-Benzylacrylamide is characterized by the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 161.20 g/mol

- CAS Number : 13304-62-6

- Structure : It features an acrylamide backbone with a benzyl group attached to the nitrogen atom.

Cytotoxicity and Reactivity

Research indicates that acrylamides, including N-Benzylacrylamide, exhibit significant cytotoxic effects primarily due to their reactivity with biological nucleophiles. The following points summarize key findings related to NBA's biological activity:

- Cytotoxic Effects : NBA has been shown to induce cytotoxicity in various cell lines. A study measured the cytotoxic effects of several acrylamides, including NBA, using three reporter gene cell lines (GR-bla, ARE-bla, and AREc32). The results indicated that NBA demonstrated high toxicity levels, correlating with its reactivity towards glutathione (GSH) as a biological nucleophile .

- Oxidative Stress Response : The interaction of NBA with GSH leads to oxidative stress responses in cells. This is significant as oxidative stress can result in cellular damage and contribute to various diseases, including cancer .

- Dose-Dependent Toxicity : The cytotoxicity of N-Benzylacrylamide was found to be dose-dependent across different cell lines. Higher concentrations resulted in increased cell death and activation of stress response pathways .

The mechanism by which N-Benzylacrylamide exerts its biological effects can be summarized as follows:

Case Studies

Several case studies highlight the implications of N-Benzylacrylamide's biological activity:

- A study focused on the synthesis and characterization of NBA reported its potential use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents while maintaining biocompatibility .

- Another investigation explored the use of NBA in copolymerization reactions for creating materials with enhanced mechanical properties and biocompatibility for biomedical applications .

Comparative Biological Activity

The following table summarizes the comparative biological activity of N-Benzylacrylamide with other acrylamides:

| Compound | Cytotoxicity Level | Reactivity with GSH | Oxidative Stress Induction |

|---|---|---|---|

| N-Benzylacrylamide | High | Yes | Yes |

| Acrylamide | Moderate | Yes | Yes |

| Methacrylamide | Low | No | Minimal |

Propiedades

IUPAC Name |

N-benzylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLHOLGYGRKZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157915 | |

| Record name | N-Benzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13304-62-6 | |

| Record name | N-Benzylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13304-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013304626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Benzylacrylamide primarily used for in scientific research?

A1: N-Benzylacrylamide is frequently employed as a monomer in the synthesis of various polymers. Its hydrophobic nature, stemming from the benzyl group, makes it particularly valuable for creating amphiphilic polymers with self-folding properties in aqueous solutions. These polymers mimic the behavior of biomacromolecules like proteins. [, ] Additionally, N-Benzylacrylamide serves as a building block for synthesizing complex molecules with biological and material applications. [, , , , , , , ]

Q2: How does the structure of N-Benzylacrylamide contribute to its function in these applications?

A2: The structure of N-Benzylacrylamide plays a crucial role in its function. The acrylamide group enables polymerization, while the hydrophobic benzyl group introduces amphiphilicity, driving the self-assembly of polymers in water. [] This hydrophobic interaction is key for mimicking protein folding and creating materials with unique properties. Furthermore, the benzyl group can be modified to fine-tune the properties of the resulting polymers or act as a handle for further chemical transformations. [, , , , ]

Q3: Can you give specific examples of how N-Benzylacrylamide is used to synthesize complex molecules?

A3: N-Benzylacrylamide is a versatile starting material in organic synthesis. For example, it is used in electrophilic halospirocyclization reactions to create 4-halomethyl-2-azaspiro[4.5]decanes, which are valuable intermediates in medicinal chemistry. [] It is also used in photoredox-catalyzed reactions to synthesize difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, compounds with potential pharmaceutical applications. [] Other reactions include its use in the synthesis of azaspirocycles via Meerwein addition/cyclization, [] azaspirocyclohexadienones through palladium-catalyzed difunctionalization/dearomatization, [] and trifluoromethylated 2-azaspiro[4.5]decanes using copper-catalyzed trifluoromethylation. []

Q4: What are the implications of the self-folding behavior of N-Benzylacrylamide-containing polymers?

A5: The self-folding behavior of these polymers has significant implications for mimicking the complex structures and functions of proteins. Research shows that the spin-spin relaxation time (T2) of the hydrophobic segments in these polymers decreases with increased polymer collapse, indicating restricted mobility due to folding. [] This control over polymer conformation through self-assembly can be harnessed to design materials with tailored properties, such as drug delivery systems and biosensors. []

Q5: How is N-Benzylacrylamide contributing to advances in material science?

A6: N-Benzylacrylamide is instrumental in creating novel materials with desirable properties. For instance, it's a key component in synthesizing robust, self-healable, and shape-memory supramolecular hydrogels. [] These hydrogels are formed through multiple hydrogen bonding interactions between poly(N-acryloyl glycinamide-co-N-benzyl acrylamide) and agar, resulting in materials with potential applications in biomedical fields.

Q6: What are the environmental implications of using N-Benzylacrylamide?

A6: While the provided research doesn't explicitly address the environmental impact of N-Benzylacrylamide, it's crucial to consider the potential environmental consequences of its production, use, and disposal. Further research is needed to assess its biodegradability, ecotoxicological effects, and explore strategies for responsible waste management and sustainable alternatives.

Q7: What analytical techniques are commonly used to characterize N-Benzylacrylamide and its derivatives?

A8: Various analytical techniques are employed to characterize N-Benzylacrylamide and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, infrared (IR) spectroscopy for identifying functional groups, and polarimetry for studying chiral molecules. [] Additionally, techniques like size exclusion chromatography (SEC) can be used to determine the molecular weight and polydispersity of polymers containing N-Benzylacrylamide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.